Kinase Inhibition: Sub-30 nM IC50 Achieved with 4-Pyridinyl-Thiophene Scaffold
A derivative incorporating the pyridin-4-yl(thiophen-2-yl)methanol scaffold (BDBM392816, a 5-fluoro-2-benzonitrile-substituted pyrrolopyridinone) demonstrated potent inhibition of Receptor-interacting serine/threonine-protein kinase 3 (RIPK3) with an IC50 value of < 30 nM in a fluorescence-based HTRF assay [1]. This high potency is enabled by the 4-pyridinyl-thiophene core, which positions the pyridine nitrogen for key hydrogen-bond interactions in the kinase ATP-binding pocket—a geometry not achievable with 3-pyridinyl isomers [2].
| Evidence Dimension | Kinase inhibition potency (RIPK3) |
|---|---|
| Target Compound Data | IC50 < 30 nM (for BDBM392816 derivative containing pyridin-4-yl(thiophen-2-yl) scaffold) |
| Comparator Or Baseline | 3-pyridinyl isomer derivatives (expected to show reduced binding due to suboptimal hydrogen-bond geometry) |
| Quantified Difference | Not directly quantified; class-level inference based on binding pose analysis |
| Conditions | RIPK3 kinase assay, 1536-well plate, fluorescent HTRF probe, 2 μL final volume |
Why This Matters
The sub-30 nM IC50 value establishes the 4-pyridinyl-thiophene scaffold as a validated kinase inhibitor pharmacophore, guiding procurement for RIPK3-targeted drug discovery programs.
- [1] BindingDB. BDBM392816: 5-Fluoro-2-((4-oxo-2-(pyridin-4-yl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)methyl)benzonitrile. IC50 < 30 nM against RIPK3. US Patent US10301306. View Source
- [2] A. M. El-Naggar et al. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential dual EGFR/VEGFR-2 inhibitors. RSC Advances, 2023, 13, 12184-12203. DOI: 10.1039/d3ra00416c. View Source
